Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate
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Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate is an organic compound that features a benzodioxole ring, a thienylsulfonyl group, and a propanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thienylsulfonyl Group: This step might involve the sulfonylation of a thiophene derivative using reagents like sulfonyl chlorides.
Esterification: The final step could involve the esterification of the intermediate product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienylsulfonyl group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the benzodioxole ring or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzodioxol-5-yl)-3-aminopropanoate: Lacks the thienylsulfonyl group.
Methyl 3-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)propanoate: Contains a methylsulfonyl group instead of a thienylsulfonyl group.
Uniqueness
The presence of the thienylsulfonyl group in methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-20-14(17)8-11(16-24(18,19)15-3-2-6-23-15)10-4-5-12-13(7-10)22-9-21-12/h2-7,11,16H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHLGLBNECXOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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